REACTION_CXSMILES
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[Li]CCCC.[S:6]1[CH:10]=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2.[Sn:15](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19]>>[CH2:24]([Sn:15]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:20][CH2:21][CH2:22][CH3:23])[C:10]1[S:6][C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH:9]=1)[CH2:25][CH2:26][CH3:27]
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Name
|
|
Quantity
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3.1 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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S1C2=C(C=C1)C=CC=C2
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Name
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SnBu3Cl
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Quantity
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2.38 mL
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Type
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reactant
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Smiles
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[Sn](CCCC)(CCCC)(CCCC)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted at 0° C. for 1 hour under
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Duration
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1 h
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Type
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CUSTOM
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Details
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a dry
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Type
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CUSTOM
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Details
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anaerobic operation condition to form a solution
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Type
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CUSTOM
|
Details
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reacted at 0° C. for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
After returning to room temperature
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Type
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CUSTOM
|
Details
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the solution was continuously reacted for 8 hours
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Duration
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8 h
|
Type
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EXTRACTION
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Details
|
the solution was extracted by ether (30 mL) and deionized water (50 mL)
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Type
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CUSTOM
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Details
|
An organic phase was collected
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Type
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CUSTOM
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Details
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After removal of ether by a rotary concentrator
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Type
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DISTILLATION
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Details
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the organic phase was purified by reduced-pressure distillation
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Type
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CUSTOM
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Details
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to form a transparent pale yellow oily product (23, 1.76 g, 54%)
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)[Sn](C1=CC2=C(S1)C=CC=C2)(CCCC)CCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |